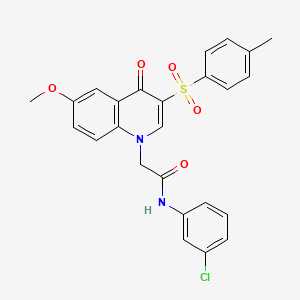

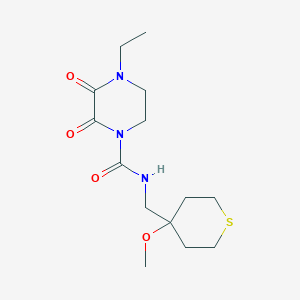

![molecular formula C6H10ClNO2 B2998083 2-Azabicyclo[2.1.1]hexane-4-carboxylic acid;hydrochloride CAS No. 2104035-64-3](/img/structure/B2998083.png)

2-Azabicyclo[2.1.1]hexane-4-carboxylic acid;hydrochloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

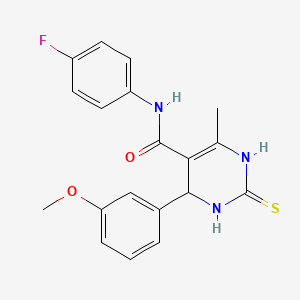

2-Azabicyclo[2.1.1]hexane-4-carboxylic acid;hydrochloride is a chemical compound with the molecular weight of 163.6 . It is a powder in physical form .

Synthesis Analysis

The synthesis of 2-Azabicyclo[2.1.1]hexane derivatives has been reported in several studies . A key synthetic step involves an intramolecular displacement of a primary alkyl chloride with a tert-butylsulfinamide to forge the [2.1.1]-bicyclic ring system . Another strategy is based on the use of photochemistry to access new building blocks via [2 + 2] cycloaddition .Molecular Structure Analysis

The molecular structure of 2-Azabicyclo[2.1.1]hexane-4-carboxylic acid;hydrochloride is represented by the InChI string:InChI=1S/C6H9NO2.ClH/c8-5(9)6-1-4(2-6)3-7-6;/h4,7H,1-3H2,(H,8,9);1H . Chemical Reactions Analysis

The chemical reactions involving 2-Azabicyclo[2.1.1]hexane derivatives have been studied . A catalytic approach that delivers substituted bicyclo[2.1.1]hexanes by intermolecular coupling between olefins and bicyclo[1.1.0]butyl (BCB) ketones has been described . The process is underpinned by a radical relay mechanism .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Azabicyclo[2.1.1]hexane-4-carboxylic acid;hydrochloride include a molecular weight of 163.60 g/mol . It has 3 hydrogen bond donor count and 3 hydrogen bond acceptor count . The exact mass is 163.0400063 g/mol .科学研究应用

Synthesis and Characterization

2-Azabicyclo[2.1.1]hexanes have been synthesized through various methods, showcasing their significance in organic chemistry for constructing complex molecular structures. Stevens and Kimpe (1996) demonstrated a method to synthesize 2-azabicyclo[2.1.1]hexanes by imination of 3-(chloromethyl)cyclobutanone followed by reductive cyclization, highlighting the structural similarity to 2,4-methanoproline, a naturally occurring insect antifeedant (Stevens & Kimpe, 1996). Lescop, Mevellec, and Huet (2001) developed an efficient synthesis for the 2-azabicyclo[2.1.1]hexane ring system, offering a versatile approach for further functionalization of this scaffold (Lescop, Mevellec, & Huet, 2001).

Building Blocks for Carbapenem Nuclei

Katagiri et al. (1986) explored the synthesis and transformation of 2-azabicyclo[2.2.0]hexane-3,5-dione and its derivatives into azetidin-2-ones. These compounds serve as novel building blocks for carbapenem nuclei, illustrating their potential in antibiotic development (Katagiri et al., 1986).

Novel Approaches to Ethanoproline

Grygorenko, Komarov, and Cativiela (2009) reported a novel synthesis approach to 2,4-ethanoproline starting from 4-hydroxyproline. This method underscores the adaptability of 2-azabicyclo structures for creating conformationally restricted amino acid analogues (Grygorenko, Komarov, & Cativiela, 2009).

Multigram Preparation Techniques

Liao et al. (2016) developed a batchwise, multigram preparation of 2-azabicyclo[2.1.1]hexane hydrochloride, demonstrating its scalability and potential utility in various chemical syntheses (Liao et al., 2016).

Asymmetric Synthesis Applications

The asymmetric synthesis of bicyclic amino acid derivatives via Aza‐Diels‐Alder reactions in aqueous solutions as detailed by Waldmann and Braun (1991) showcases the versatility of 2-azabicyclo compounds in enantioselective synthesis, providing pathways to novel amino acid derivatives with potential biological activities (Waldmann & Braun, 1991).

安全和危害

The safety information for 2-Azabicyclo[2.1.1]hexane-4-carboxylic acid;hydrochloride includes the following hazard statements: H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

未来方向

属性

IUPAC Name |

2-azabicyclo[2.1.1]hexane-4-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO2.ClH/c8-5(9)6-1-4(2-6)7-3-6;/h4,7H,1-3H2,(H,8,9);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLFTWHHKGGYGOE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC1(CN2)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Azabicyclo[2.1.1]hexane-4-carboxylic acid;hydrochloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

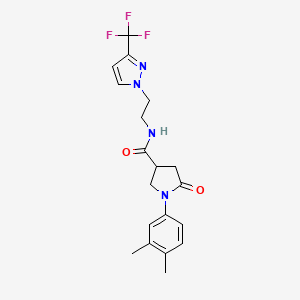

![Tert-butyl N-[3-(bromomethyl)cyclobutyl]carbamate](/img/structure/B2998000.png)

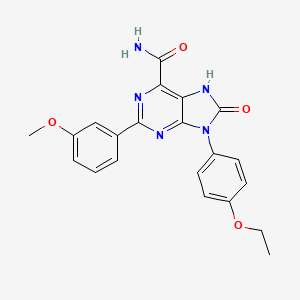

![1-(4-ethylphenyl)-6-methoxy-4-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinoline](/img/structure/B2998008.png)

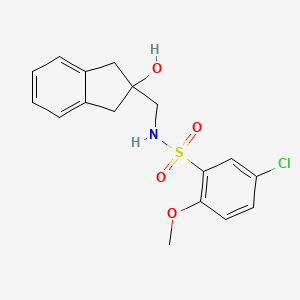

![4-[2-({[4-(tert-butyl)anilino]carbothioyl}amino)ethyl]-N-[4-(tert-butyl)phenyl]tetrahydro-1(2H)-pyrazinecarbothioamide](/img/structure/B2998014.png)

![2-(4-Fluorophenyl)-1-(4-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2998019.png)

![4-[(2-Ethoxyphenyl)methyl]-1-(2-methoxypyridin-4-yl)piperazin-2-one](/img/structure/B2998020.png)